

Application Note: Quantification of Butyrate in Fecal Samples Using Butanoic-d7 Acid

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Compound of Interest

Compound Name: *Butanoic-d7 acid*

Cat. No.: *B1280995*

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Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, is a key signaling molecule and a primary energy source for colonocytes.[1][2][3] Its quantification in fecal samples is crucial for understanding gut health, host-microbe interactions, and the impact of therapeutic interventions.[2][4] This application note provides a detailed protocol for the accurate and reproducible quantification of butyrate in human fecal samples using a stable isotope-labeled internal standard, **Butanoic-d7 acid**, coupled with gas chromatography-mass spectrometry (GC-MS).

The use of a deuterated internal standard like **Butanoic-d7 acid** is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This method involves sample homogenization, acidification, extraction, derivatization, and subsequent analysis by GC-MS.

Experimental Workflow Overview

The overall experimental workflow for the quantification of fecal butyrate is depicted below. This process ensures the efficient extraction and accurate measurement of butyrate from complex fecal matrices.



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Caption: Experimental workflow for fecal butyrate quantification.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the quantification of butyrate in fecal samples.

1. Materials and Reagents

- Butyric acid standard ($\geq 99.8\%$)
- **Butanoic-d7 acid** (internal standard, IS)
- Hydrochloric acid (HCl)
- Tert-butyl methyl ether (TBME)
- N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization
- Deionized water
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Fecal collection tubes
- Homogenizer
- Centrifuge

- GC-MS system with a suitable capillary column (e.g., DB-FFAP)[6]

2. Sample Handling and Preparation

Proper sample handling is crucial to prevent alterations in SCFA concentrations.

- **Sample Collection and Storage:** Fecal samples should be collected and immediately frozen at -80°C until analysis to minimize changes in microbial metabolism.[1][7]
- **Homogenization:** Thaw frozen fecal samples on ice. Weigh approximately 100-200 mg of the fecal sample into a microcentrifuge tube. Add 1 mL of deionized water or saline and homogenize thoroughly using a mechanical homogenizer.[8]
- **Internal Standard Spiking:** To each homogenized sample, add a known amount of **Butanoic-d7 acid** internal standard solution (e.g., 50 μL of a 1 mg/mL solution). The d7-butyric acid is used for the quantification of butyrate.[5]
- **Acidification:** Acidify the homogenate to a $\text{pH} < 3.0$ by adding a strong acid, such as 50 μL of 1.0 M HCl.[6] This step protonates the SCFAs, making them more soluble in organic solvents.
- **Liquid-Liquid Extraction:** Add 1 mL of TBME to the acidified homogenate. Vortex the mixture vigorously for 2 minutes to extract the SCFAs into the organic phase.[6]
- **Centrifugation:** Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[8]
- **Supernatant Collection:** Carefully transfer the upper organic layer (TBME) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

3. Derivatization

To improve the volatility and chromatographic properties of butyrate for GC-MS analysis, a derivatization step is necessary.[7]

- Transfer 100 μL of the dried organic extract to a GC vial insert.
- Add 100 μL of MTBSTFA.

- Seal the vial and incubate at 60°C for 30 minutes.[8]
- After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

- Instrumentation: An Agilent 7890A GC system coupled with a 5975C mass selective detector or a similar system can be used.[6]
- Column: A DB-FFAP capillary column (30 m x 0.25 mm x 0.5 µm) is suitable for the separation of derivatized SCFAs.[6]
- Injection: Inject 1 µL of the derivatized sample in split mode (e.g., 25:1).
- Oven Temperature Program:
 - Initial temperature: 90°C, hold for 1.5 minutes.
 - Ramp: Increase to 320°C at a rate of 10°C/minute.
 - Hold: Maintain at 320°C for the remainder of the total run time (e.g., 25 minutes).[9]
- Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Monitor the appropriate ions for butyrate and **butanoic-d7 acid** derivatives.

Data Presentation and Quantification

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of butyric acid (e.g., ranging from 5 to 2000 µM) and a fixed concentration of the **butanoic-d7 acid** internal standard into a blank matrix (e.g., water).[6] Process these standards in the same manner as the fecal samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 1: Representative Calibration Curve Data

Analyte	Concentration (µM)	Peak Area Ratio (Analyte/IS)	R ²
Butyrate	5	0.025	>0.995
50	0.248		
500	2.512		
750	3.745		
1000	5.010		
2000	9.985		

Method Validation

Method validation is essential to ensure the reliability of the results. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

Parameter	Butyrate
Linearity (R ²)	>0.995
Limit of Detection (LOD)	~3 µM
Limit of Quantification (LOQ)	~10 µM
Intra-day Precision (%RSD)	<15%
Inter-day Precision (%RSD)	<15%
Accuracy (% Recovery)	85-115%
Extraction Efficiency	>95%

Data are representative and may vary depending on the specific instrumentation and laboratory conditions.

Sample Data

The concentration of butyrate in fecal samples can vary widely among individuals, influenced by factors such as diet and gut microbiome composition.[\[10\]](#)[\[11\]](#)

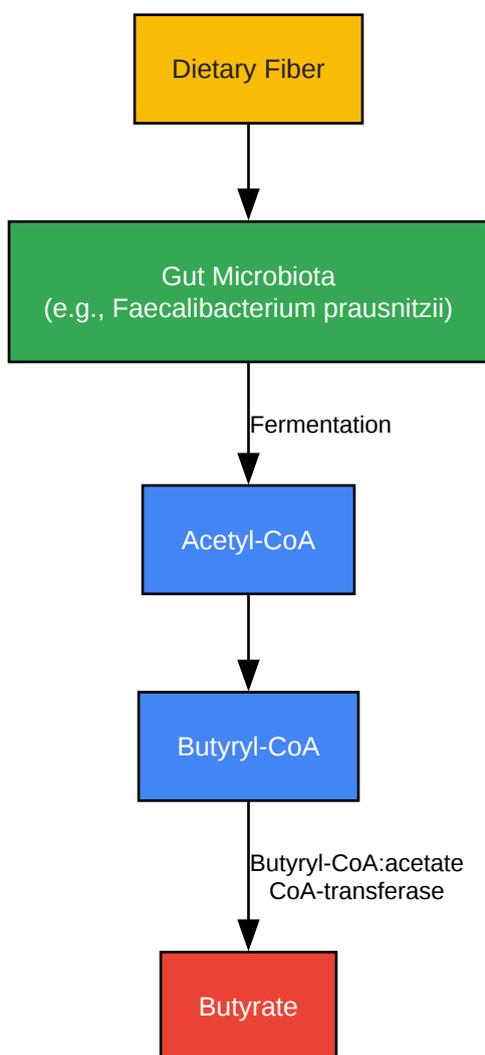
Table 3: Example Butyrate Concentrations in Human Fecal Samples

Sample ID	Butyrate Concentration (mmol/kg wet weight)
Healthy Volunteer 1	15.2
Healthy Volunteer 2	28.5
Healthy Volunteer 3	8.9

Fecal butyrate concentrations typically range from 3.5 to 32.6 mmol/kg.[\[10\]](#)[\[11\]](#)

Butyrate Production and Signaling

Butyrate is produced by specific gut bacteria from dietary fiber. The primary pathway for butyrate synthesis in the human colon is through the conversion of butyryl-CoA to butyrate, a reaction catalyzed by butyryl-CoA:acetate CoA-transferase.[\[4\]](#) Key butyrate-producing bacteria include *Faecalibacterium prausnitzii*, *Eubacterium rectale*, and *Roseburia* species.[\[2\]](#)



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Caption: Simplified pathway of butyrate production by gut microbiota.

Conclusion

This application note provides a robust and reliable method for the quantification of butyrate in fecal samples using **butanoic-d7 acid** as an internal standard with GC-MS analysis. The detailed protocol and validation data demonstrate the suitability of this method for applications in clinical research and drug development, enabling accurate assessment of a key gut health biomarker. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the biological context of butyrate production.

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